2-benzamido-N-(2-carbamoylphenyl)-1,3-thiazole-4-carboxamide
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Overview
Description
2-Benzamido-N-(2-carbamoylphenyl)thiazole-4-carboxamide is a chemical compound with the molecular formula C18H14N4O3S and a molecular weight of 366.4 g/mol.
Preparation Methods
The synthesis of 2-benzamido-N-(2-carbamoylphenyl)-1,3-thiazole-4-carboxamide involves several steps. One common synthetic route includes the reaction of 2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxylic acid with appropriate reagents under controlled conditions . The reaction typically involves the use of N,N-diisopropylethylamine and HBTU in DMF at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Benzamido-N-(2-carbamoylphenyl)thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Benzamido-N-(2-carbamoylphenyl)thiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of diseases like cancer.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-benzamido-N-(2-carbamoylphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of casein kinase 1 delta (CK1δ) and casein kinase 1 epsilon (CK1ε) . The compound binds to the active site of these kinases, inhibiting their activity and thereby affecting various cellular processes such as cell cycle progression and apoptosis .
Comparison with Similar Compounds
2-Benzamido-N-(2-carbamoylphenyl)thiazole-4-carboxamide can be compared with other similar compounds, such as:
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: This compound also acts as a potent inhibitor of CK1δ and CK1ε.
Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives: These compounds have shown significant biological activities, including antimycobacterial properties.
The uniqueness of 2-benzamido-N-(2-carbamoylphenyl)-1,3-thiazole-4-carboxamide lies in its specific inhibitory activity against CK1δ and CK1ε, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-benzamido-N-(2-carbamoylphenyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c19-15(23)12-8-4-5-9-13(12)20-17(25)14-10-26-18(21-14)22-16(24)11-6-2-1-3-7-11/h1-10H,(H2,19,23)(H,20,25)(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRGTSBLOWENTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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